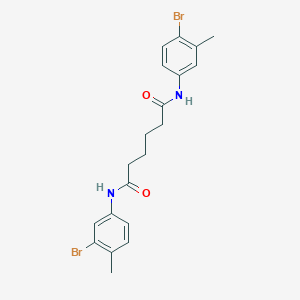
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, also known as BBH7, is a chemical compound that has been widely studied for its potential applications in scientific research. BBH7 is a derivative of the widely used pharmaceutical drug gabapentin, which is commonly used to treat seizures and neuropathic pain. BBH7 has been found to have a range of unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is not yet fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been found to bind to a subtype of voltage-gated calcium channels known as the alpha-2-delta subunit, which is involved in the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
Studies have shown that N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has a range of biochemical and physiological effects, including the ability to reduce the release of glutamate and substance P in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use, including the fact that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are many potential future directions for research on N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Other areas of research could include the development of new synthetic methods for producing N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, as well as the investigation of its potential applications in other areas of scientific research. Overall, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is a promising compound with many potential applications in scientific research and drug development.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide involves a multi-step process that begins with the reaction of 3-bromo-4-methylbenzoyl chloride and 4-bromo-3-methylbenzoyl chloride with hexanediamine. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is in the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
N'-(3-bromo-4-methylphenyl)-N-(4-bromo-3-methylphenyl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br2N2O2/c1-13-7-8-16(12-18(13)22)24-20(26)6-4-3-5-19(25)23-15-9-10-17(21)14(2)11-15/h7-12H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSKECCWSSBLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
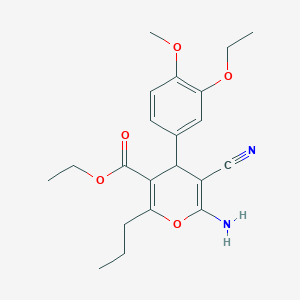
![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
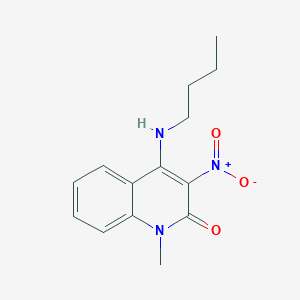
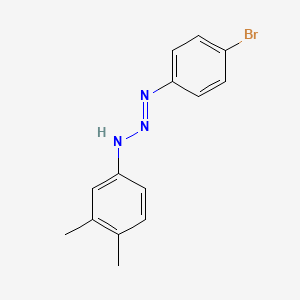
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)
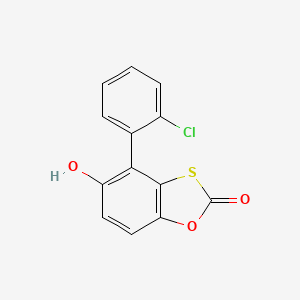
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)